REACTION_CXSMILES
|
CS(CCNCC1OC([C:14]2[CH:15]=[CH:16][C:17]3[N:23]=C[N:21]=[C:20](NC4C=CC(OCC5C=CC=C(F)C=5)=C(Cl)C=4)[C:18]=3[CH:19]=2)=CC=1)(=O)=O.NC1C=CC=CC=1C#N.[I:50]I.ICl>>[NH2:23][C:17]1[CH:16]=[CH:15][C:14]([I:50])=[CH:19][C:18]=1[C:20]#[N:21]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=2C=CC3=C(C2)C(=NC=N3)NC=4C=CC(=C(C4)Cl)OCC=5C=CC=C(C5)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |